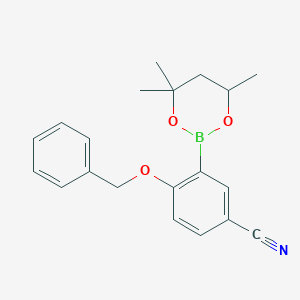
4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, commonly referred to as this compound, is a novel compound with potential applications in scientific research. It is a boron-containing heterocyclic compound that is synthesized from the reaction of 4-chlorophenol and 2-bromo-1,3-dioxane. This compound has been studied for its potential in various fields, such as biochemistry, physiology, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is not well-understood. However, it is believed that this compound binds to and stabilizes proteins, which can lead to changes in the activity of enzymes involved in signal transduction pathways. Additionally, this compound may interact with other molecules and affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, this compound has been shown to bind to and stabilize proteins, which can lead to changes in the activity of enzymes involved in signal transduction pathways. Additionally, this compound has been shown to interact with other molecules and affect their activity.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound is relatively stable and has a low toxicity. However, there are some limitations to using this compound in lab experiments, such as its relatively low solubility in water and its limited availability.
Orientations Futures
The potential future directions for 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol include further investigation into its biochemical and physiological effects, as well as its potential applications in various fields, such as biochemistry, physiology, and pharmacology. Additionally, further research into the mechanism of action of this compound could lead to the development of novel therapeutic agents. Additionally, this compound could be used to develop novel compounds with improved solubility in water and increased availability. Finally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of production.
Méthodes De Synthèse
The synthesis of 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is accomplished by a two-step reaction. In the first step, 4-chlorophenol is reacted with 2-bromo-1,3-dioxane in the presence of a base. The second step involves the reaction of the resulting intermediate with trimethyl borate. This two-step reaction yields this compound in high yields.
Applications De Recherche Scientifique
4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been studied for its potential applications in various fields, such as biochemistry, physiology, and pharmacology. It has been used as a reagent in the synthesis of various heterocyclic compounds, and it has been investigated for its potential as an inhibitor of enzymes involved in signal transduction pathways. Additionally, this compound has been studied for its potential to bind to and stabilize proteins, making it a useful tool in biophysical studies.
Propriétés
IUPAC Name |
4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-11-10-16(2,3)22-17(21-11)13-9-12(5-6-14(13)18)15-19-7-4-8-20-15/h5-6,9,11,15,18H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFPYPZNLBTDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C3OCCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)








![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)



